molecular formula C21H24N2O3 B11166594 1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11166594
M. Wt: 352.4 g/mol
InChI Key: FYVNRZOGSNRSPT-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes an ethylphenyl group, a methoxy-methylphenyl group, and a pyrrolidine ring with a carboxamide group

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the ethylphenyl and methoxy-methylphenyl groups. The synthetic route typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Ethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Introduction of the Methoxy-Methylphenyl Group: This can be done through a nucleophilic substitution reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.

Chemical Reactions Analysis

1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Medicine: It could be investigated for its potential therapeutic properties and effects on various biological targets.

    Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in a biological system or its function as a catalyst in a chemical reaction. Detailed studies would be required to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar structural features, such as other pyrrolidine derivatives or compounds with similar functional groups

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O3/c1-4-15-6-8-17(9-7-15)23-13-16(12-20(23)24)21(25)22-18-11-14(2)5-10-19(18)26-3/h5-11,16H,4,12-13H2,1-3H3,(H,22,25)

InChI Key

FYVNRZOGSNRSPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)C)OC

Origin of Product

United States

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